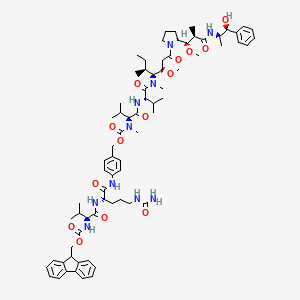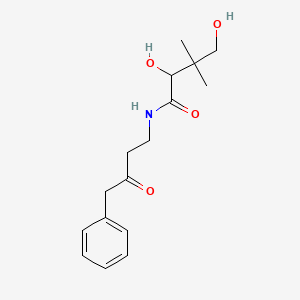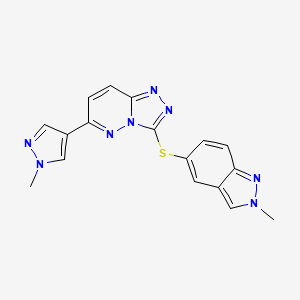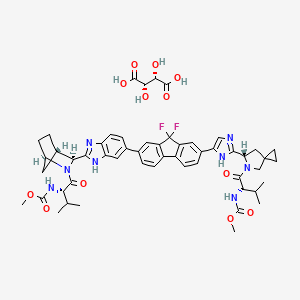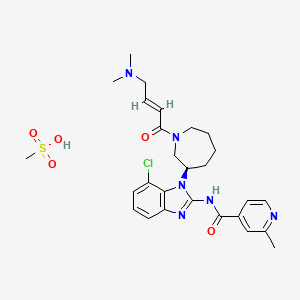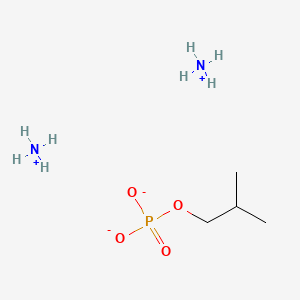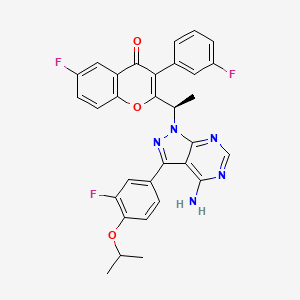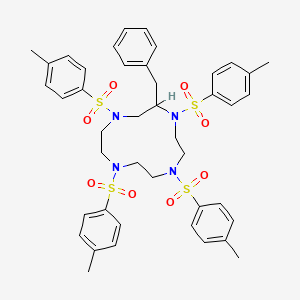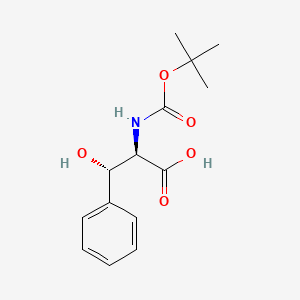
Boc-D-threo-3-phenylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Boc-D-threo-3-phenylserine involves enantioselective processes. For instance, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine in a solvent-dependent manner, providing yields with high enantiomeric excesses (Wu, Lee, & Beak, 1996). Additionally, the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has been studied for controlling the formation of quaternary stereocenters, highlighting the importance of optimizing lithiation conditions for achieving high yields and enantioselectivity (Sheikh et al., 2012).
Molecular Structure Analysis
The structure of related compounds has been extensively studied, providing insights into their molecular configuration. For example, crystal structure and DFT studies of phenylboronic acids and derivatives reveal the consistency of optimized DFT structures with X-ray single crystal structures, facilitating understanding of their molecular electrostatic potential and frontier molecular orbital for studying physical and chemical properties (Ma et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving Boc-protected compounds, such as the native chemical ligation at phenylalanine using erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrate the versatility of Boc-protected amino acids in peptide synthesis. This process allows for successful ligation followed by selective desulfurization, highlighting the method's compatibility with reactive side chains (Crich & Banerjee, 2007).
properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
